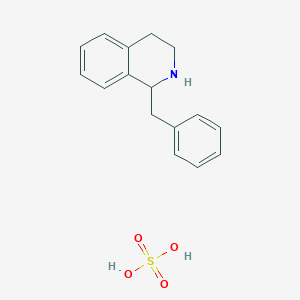
1-Benzyl-1,2,3,4-tetrahydroisoquinoline; sulfuric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-1,2,3,4-tetrahydroisoquinoline is a compound that belongs to the class of isoquinoline alkaloids. It is known for its neurotoxic properties and has been studied extensively for its role in inducing parkinsonism-like symptoms in animal models . Sulfuric acid, on the other hand, is a highly corrosive strong mineral acid with the molecular formula H₂SO₄. It is widely used in various industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-1,2,3,4-tetrahydroisoquinoline can be synthesized using several methods. One common method involves the Bischler-Napieralski reaction, where a β-phenylethylamine derivative is cyclized to form the isoquinoline ring system . Another method is the Strecker synthesis, which involves the reaction of an aldehyde with ammonia and hydrogen cyanide to form an aminonitrile, followed by reduction .
Industrial Production Methods: Industrial production of 1-benzyl-1,2,3,4-tetrahydroisoquinoline typically involves large-scale chemical synthesis using the aforementioned methods. The choice of method depends on the availability of starting materials and the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it to dihydroisoquinoline derivatives.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly used.
Major Products: The major products formed from these reactions include various substituted isoquinolines and dihydroisoquinolines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Benzyl-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a model compound for studying the neurotoxic effects of isoquinoline derivatives.
Industry: It is used in the synthesis of pharmaceuticals and other fine chemicals.
Mechanism of Action
The neurotoxic effects of 1-benzyl-1,2,3,4-tetrahydroisoquinoline are primarily due to its ability to potentiate monoamine oxidase-dependent dopamine oxidation. This leads to the impairment of dopamine release and storage, resulting in the generation of free radicals and subsequent neuronal cell death . The compound targets dopaminergic neurons in the brain, particularly in the substantia nigra and striatum .
Comparison with Similar Compounds
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Another isoquinoline derivative with similar neurotoxic properties.
1-Benzylisoindoline: A structurally related compound with different biological activities.
Uniqueness: 1-Benzyl-1,2,3,4-tetrahydroisoquinoline is unique due to its strong neurotoxic effects and its ability to induce parkinsonism-like symptoms in animal models. This makes it a valuable tool for studying the mechanisms underlying neurodegenerative diseases .
Properties
Molecular Formula |
C16H19NO4S |
|---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
1-benzyl-1,2,3,4-tetrahydroisoquinoline;sulfuric acid |
InChI |
InChI=1S/C16H17N.H2O4S/c1-2-6-13(7-3-1)12-16-15-9-5-4-8-14(15)10-11-17-16;1-5(2,3)4/h1-9,16-17H,10-12H2;(H2,1,2,3,4) |
InChI Key |
LUFRTTSGDKBEGY-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(C2=CC=CC=C21)CC3=CC=CC=C3.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


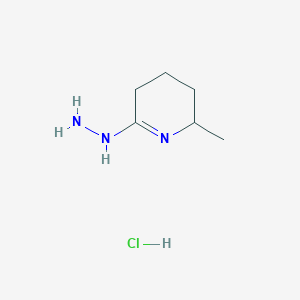
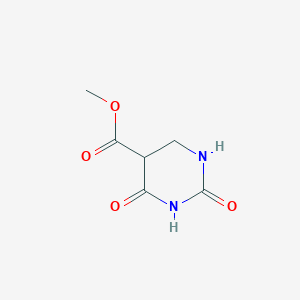


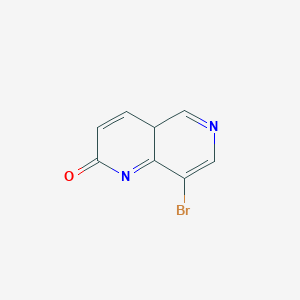
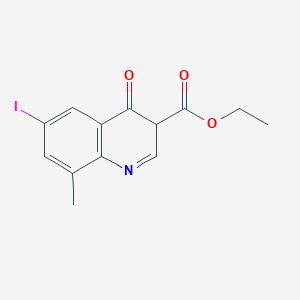
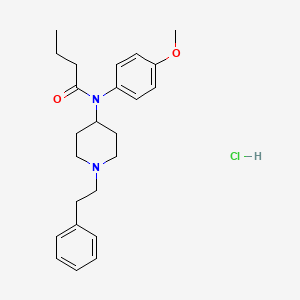
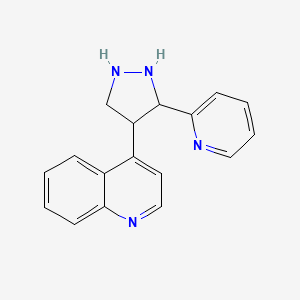
![Ethyl 2-cyano-3-[(2,3,4-trifluorophenyl)amino]prop-2-enoate](/img/structure/B12357596.png)
![1-(Propan-2-yl)-3-oxabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B12357604.png)
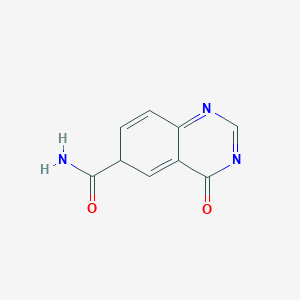

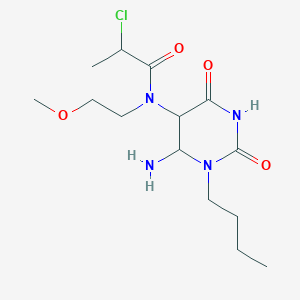
![methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-4-sulfobutanoate](/img/structure/B12357649.png)
